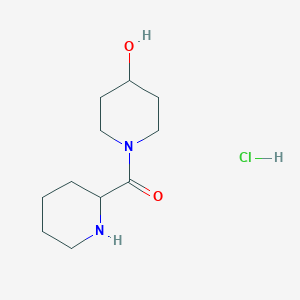
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
説明
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride, a compound featuring piperidine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two piperidine rings and a hydroxyl group. Its chemical structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to act as a receptor modulator , influencing neurotransmitter systems and potentially affecting cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thus enhancing neurotransmitter availability in synaptic clefts.
- Receptor Modulation : The compound's ability to bind to various receptors, including those implicated in anxiety and depression, positions it as a potential therapeutic agent for central nervous system disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cell lines:
- Neuroprotection : The compound showed protective effects against oxidative stress-induced cell death in neuronal cell lines, indicating its potential as a neuroprotective agent.
- Antidepressant-like Effects : Behavioral assays in rodent models have suggested that the compound may exert antidepressant-like effects, possibly through modulation of serotonergic pathways.
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on Piperidine Derivatives : A study explored various piperidine derivatives for their antidepressant properties. Results indicated that modifications to the piperidine structure could enhance efficacy and reduce side effects .
- Neuroprotective Activity : Research involving related compounds demonstrated significant neuroprotective effects against neurotoxic agents in vitro. These findings support further investigation into the neuroprotective capabilities of this compound .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Research Findings
Recent research highlights the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- Stability and Metabolism : Studies indicate that the compound exhibits favorable stability profiles in metabolic assays, suggesting its viability as a drug candidate.
- Safety Profile : Initial toxicity assessments reveal a promising safety profile, warranting further investigation into therapeutic indices.
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10;/h9-10,12,14H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMVPVAMIHUQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236256-83-9 | |
| Record name | Methanone, (4-hydroxy-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















